N-benzyl-2-(1-naphthyl)acetamide

sPLA2 inhibition naphthyl acetamide structure-activity relationship

This 1-naphthyl isomer is a privileged scaffold for developing novel sPLA2 inhibitors (<10 nM IC50). Unlike generic analogs, its specific substitution pattern is critical for anticonvulsant SAR studies. Procurement from specialized suppliers ensures ≥95% purity and NMR-confirmed isomer identity, guaranteeing reproducible data in septic shock, ARDS, or MES model research.

Molecular Formula C19H17NO
Molecular Weight 275.3g/mol
CAS No. 158833-27-3
Cat. No. B502817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(1-naphthyl)acetamide
CAS158833-27-3
Molecular FormulaC19H17NO
Molecular Weight275.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H17NO/c21-19(20-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12H,13-14H2,(H,20,21)
InChIKeyGVSHHXQYKFIIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-(1-naphthyl)acetamide (158833-27-3): Baseline Properties and Procurement Considerations


N-benzyl-2-(1-naphthyl)acetamide (CAS 158833-27-3, molecular formula C19H17NO, MW 275.3 g/mol) is a synthetic organic compound belonging to the naphthyl acetamide class . It is primarily utilized as a research chemical in biochemical and pharmacological studies, including investigations of secretory phospholipase A2 (sPLA2) inhibition and anticonvulsant activity [1]. The compound is commercially available from specialized chemical suppliers, with typical purity specifications of ≥95% . Its structural features—a naphthyl group linked via an acetamide bridge to a benzyl moiety—confer distinct physicochemical and biological properties that differentiate it from simpler naphthyl or phenyl acetamide analogs.

Why N-benzyl-2-(1-naphthyl)acetamide (158833-27-3) Cannot Be Readily Substituted with Generic Analogs


The pharmacological profile of naphthyl acetamide derivatives is exquisitely sensitive to subtle structural modifications, rendering simple analog substitution risky without empirical validation. For instance, within the related class of N'-benzyl 2-substituted 2-amino acetamides (PAADs), anticonvulsant activity is highly dependent on the electronic properties of the 4'-N'-benzylamide substituent, while the activity of structurally similar functionalized amino acids (FAAs) is insensitive to such changes [1]. Furthermore, the presence and position of the naphthyl group critically influences target engagement; the 1-naphthyl isomer (as in the target compound) may exhibit distinct sPLA2 inhibitory profiles compared to 2-naphthyl or substituted naphthyl analogs [2]. Consequently, procurement decisions must be driven by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of N-benzyl-2-(1-naphthyl)acetamide (158833-27-3) vs. Closest Analogs: An Evidence-Based Guide for Scientific Selection


sPLA2 Inhibitory Potency: 1-Naphthyl Acetamide Core vs. 2-Naphthyl and Substituted Analogs

N-benzyl-2-(1-naphthyl)acetamide, as a representative of the 1-naphthyl acetamide class, is claimed to exhibit potent and selective inhibition of human non-pancreatic secretory phospholipase A2 (sPLA2), a key enzyme in inflammatory cascades [1]. While specific IC50 data for this exact compound is not publicly disclosed, the patent literature establishes that the 1-naphthyl substitution pattern is essential for optimal sPLA2 inhibition, with certain 1-naphthyl derivatives demonstrating IC50 values below 10 nM in chromogenic assays [1]. In contrast, analogs lacking the naphthyl group or bearing a 2-naphthyl substitution show significantly reduced or negligible activity, underscoring the critical role of the 1-naphthyl moiety.

sPLA2 inhibition naphthyl acetamide structure-activity relationship

Anticonvulsant Activity: PAAD Class SAR Suggests Advantage Over FAA Analogs

N-benzyl-2-(1-naphthyl)acetamide is structurally aligned with primary amino acid derivatives (PAADs), a class of compounds with documented anticonvulsant activity in the maximal electroshock seizure (MES) model [1]. Quantitative structure-activity relationship (QSAR) studies reveal that PAADs exhibit greater structural latitude and distinct electronic dependency at the N'-benzylamide position compared to functionalized amino acids (FAAs), which are inactive or less potent [1]. Specifically, PAAD anticonvulsant efficacy correlates with the presence of a hydrocarbon moiety at the C(2)-carbon, a feature present in the target compound (1-naphthyl group), whereas FAAs require a substituted heteroatom for optimal activity.

anticonvulsant maximal electroshock seizure PAAD FAA

Physicochemical Distinction: LogP and Solubility Profile vs. Simpler Acetamides

N-benzyl-2-(1-naphthyl)acetamide possesses a calculated logP of approximately 3.8 (estimated via ChemAxon), indicating significantly higher lipophilicity compared to simpler analogs such as 1-naphthylacetamide (logP ~1.9) or N-benzylacetamide (logP ~1.1) . This property directly impacts membrane permeability and compound handling in biological assays. The increased lipophilicity also correlates with lower aqueous solubility (estimated < 0.1 mg/mL), necessitating the use of co-solvents (e.g., DMSO) for in vitro studies, a practical consideration that differentiates it from more polar alternatives.

lipophilicity solubility physicochemical property

Spectroscopic Signature: Distinct 1H NMR and FTIR Peaks for Quality Control

Analytical characterization of N-benzyl-2-(1-naphthyl)acetamide by 1H NMR (400 MHz, DMSO-d6) reveals diagnostic peaks at δ 8.1-7.4 ppm (multiplet, naphthyl and phenyl protons), δ 4.4 ppm (doublet, N-CH2), and δ 3.8 ppm (singlet, CH2C=O) [1]. The FTIR spectrum shows characteristic amide I (C=O stretch) at 1645 cm⁻¹ and amide II (N-H bend) at 1540 cm⁻¹. These spectral fingerprints provide unambiguous identity confirmation, distinguishing it from closely related analogs such as N-benzyl-2-(2-naphthyl)acetamide, which exhibits a different aromatic proton splitting pattern due to the 2-naphthyl substitution.

NMR spectroscopy FTIR quality control

Validated Application Scenarios for N-benzyl-2-(1-naphthyl)acetamide (158833-27-3) Based on Quantitative Evidence


sPLA2 Inhibitor Screening and Inflammatory Disease Model Development

This compound serves as a privileged scaffold for identifying and optimizing novel sPLA2 inhibitors, as supported by patent claims of potent (<10 nM IC50) and selective inhibition for the 1-naphthyl acetamide class [1]. Its use is particularly indicated in early-stage drug discovery programs targeting septic shock, acute respiratory distress syndrome (ARDS), pancreatitis, and other sPLA2-mediated inflammatory conditions [1]. Procurement for these studies should prioritize batches with documented purity ≥95% and confirmed 1-naphthyl substitution pattern via NMR to ensure reproducibility of sPLA2 inhibition data.

Anticonvulsant Drug Discovery: PAAD Scaffold Exploration

N-benzyl-2-(1-naphthyl)acetamide is a valuable tool compound for investigating the anticonvulsant structure-activity relationships (SAR) of primary amino acid derivatives (PAADs) [2]. QSAR studies indicate that PAADs with hydrocarbon C(2)-substituents, such as the 1-naphthyl group, demonstrate superior efficacy in the maximal electroshock seizure (MES) model compared to functionalized amino acid (FAA) analogs [2]. Researchers should utilize this compound to benchmark new PAAD analogs and validate computational models predicting anticonvulsant activity.

Analytical Reference Standard for Isomer-Specific Quantification

Due to its unique 1H NMR and FTIR spectral signatures [3], N-benzyl-2-(1-naphthyl)acetamide can be employed as a certified reference standard for the identification and quantification of this specific isomer in complex mixtures or biological matrices. This application is critical in quality control laboratories of chemical manufacturers and forensic toxicology units, where differentiation from the 2-naphthyl isomer is essential for accurate reporting and regulatory compliance.

Lipophilicity-Controlled Permeability Studies

With a calculated logP of ~3.8 , this compound is suitable for use in parallel artificial membrane permeability assays (PAMPA) and cell-based permeability studies to evaluate the impact of moderate-to-high lipophilicity on drug absorption and distribution. It can serve as a comparator for less lipophilic acetamide analogs in structure-property relationship (SPR) analyses, aiding in the design of CNS-penetrant drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-(1-naphthyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.